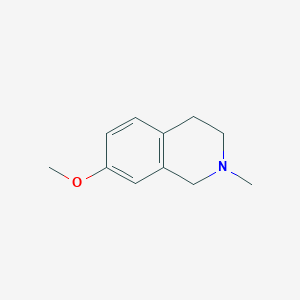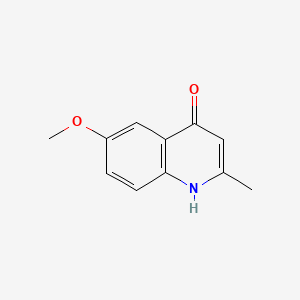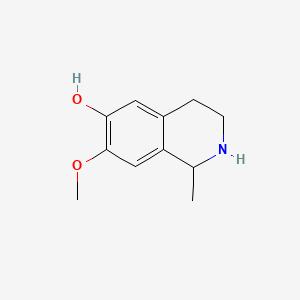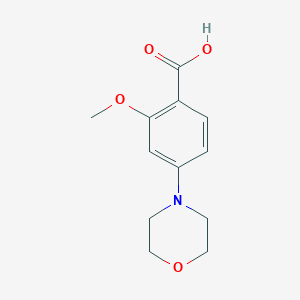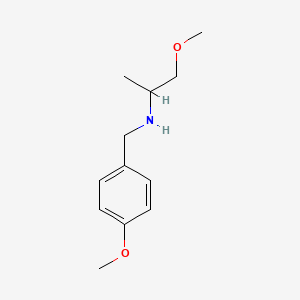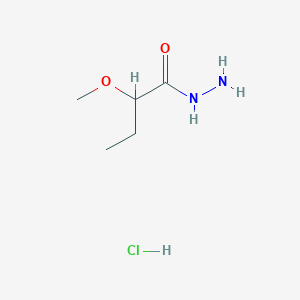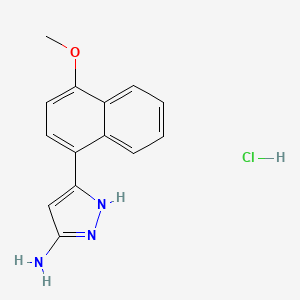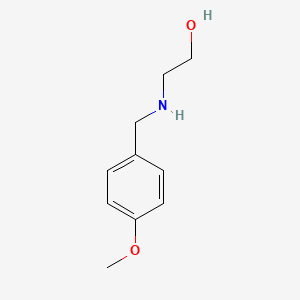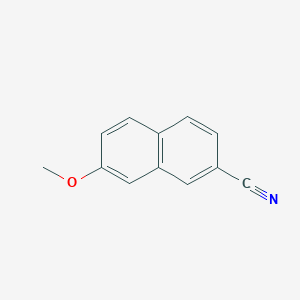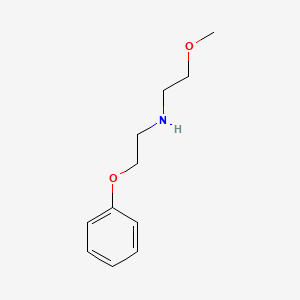![molecular formula C9H9NO3 B3022626 methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 155445-28-6](/img/structure/B3022626.png)
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound with the molecular formula C9H9NO3 . This compound belongs to the class of furo[3,2-b]pyrroles, which are heterocyclic compounds containing a furan ring fused to a pyrrole ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves a two-step process. The first step is the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate . This intermediate compound is then used as a starting material for further reactions to produce this compound
Chemical Reactions Analysis
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and other aldehydes . For example, the reaction with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water produces derivatives such as furo[3,2-b]pyrrole-2-aldoxime . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications. It is used in the synthesis of new derivatives of furo[3,2-b]pyrrole, which have potential biological activities . These derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new synthetic drug molecules, making it valuable in medicinal chemistry research .
Mechanism of Action
The mechanism of action of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds in this class can bind to multiple receptors and exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate and methyl 4-(2-oxiranylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate These compounds share a similar furo[3,2-b]pyrrole core structure but differ in their functional groups and chemical properties
Properties
IUPAC Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHLPYIHMAHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362943 | |
| Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-28-6 | |
| Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
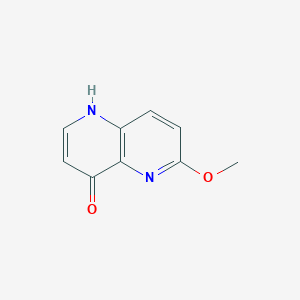
![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)
